(+/-)-N-Methyldesethylreboxetine

Description

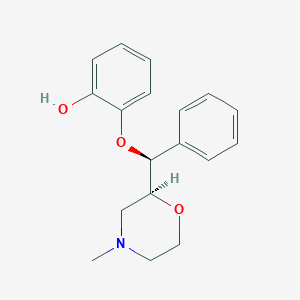

Structure

3D Structure

Properties

Molecular Formula |

C18H21NO3 |

|---|---|

Molecular Weight |

299.4 g/mol |

IUPAC Name |

2-[(S)-[(2S)-4-methylmorpholin-2-yl]-phenylmethoxy]phenol |

InChI |

InChI=1S/C18H21NO3/c1-19-11-12-21-17(13-19)18(14-7-3-2-4-8-14)22-16-10-6-5-9-15(16)20/h2-10,17-18,20H,11-13H2,1H3/t17-,18-/m0/s1 |

InChI Key |

FZTOQQDBNKVFCW-ROUUACIJSA-N |

Isomeric SMILES |

CN1CCO[C@@H](C1)[C@H](C2=CC=CC=C2)OC3=CC=CC=C3O |

Canonical SMILES |

CN1CCOC(C1)C(C2=CC=CC=C2)OC3=CC=CC=C3O |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Investigations for Research Applications

Laboratory Synthesis and Derivatization Strategies

The generation of (+/-)-N-Methyldesethylreboxetine for research applications begins with its synthesis from available precursors. A plausible laboratory-scale synthesis can be adapted from established routes used for its parent compound, reboxetine (B1679249). A common strategy involves the synthesis of a key racemic amino alcohol intermediate, which can then be elaborated to form the final morpholine (B109124) ring structure and subsequently N-methylated.

A likely synthetic pathway would begin with a desethyl precursor, such as 2-(α-(2-hydroxyphenoxy)benzyl)morpholine. The crucial final step to yield the target compound is the N-methylation of the secondary amine on the morpholine ring. This can be achieved through various methods, including reductive amination with formaldehyde (B43269) or direct alkylation using a methylating agent like methyl iodide. The use of racemic intermediates ensures the production of the (+/-) mixture.

Derivatization for Analysis

For analytical purposes, particularly in gas chromatography (GC) and high-performance liquid chromatography (HPLC), derivatization is a common strategy to enhance the detectability and chromatographic behavior of analytes. libretexts.org Secondary amines, such as the morpholine nitrogen in N-Methyldesethylreboxetine, can be chemically modified to introduce moieties that are more readily detected by UV-Visible or fluorescence detectors. libretexts.orgresearchgate.net This process involves reacting the amine with a derivatizing agent to form a stable product with improved analytical characteristics. chiralpedia.com

Common derivatizing agents for secondary amines include sulfonyl chlorides like 2-naphthalenesulfonyl chloride (NSCl) and dansyl chloride, as well as chloroformates like 9-fluorenylmethylchloroformate (FMOC-Cl). researchgate.netnih.gov For example, reaction with NSCl introduces a naphthalene (B1677914) group, which is strongly UV-absorbent, facilitating sensitive detection. nih.gov Similarly, FMOC-Cl adds a highly fluorescent fluorenylmethyloxycarbonyl group, allowing for trace-level quantification. libretexts.orgrsc.org The choice of reagent depends on the analytical technique (GC or HPLC) and the required sensitivity.

Table 1: Common Derivatizing Agents for Secondary Amines

| Derivatizing Agent | Abbreviation | Functional Group Introduced | Detection Method |

|---|---|---|---|

| 2-Naphthalenesulfonyl chloride | NSCl | Naphthylsulfonyl | UV/Fluorescence |

| 9-Fluorenylmethylchloroformate | FMOC-Cl | Fluorenylmethyloxycarbonyl | UV/Fluorescence |

| Benzoyl Chloride | - | Benzoyl | UV |

| Dansyl Chloride | Dns-Cl | Dimethylaminonaphthalenesulfonyl | UV/Fluorescence |

Chiral Resolution and Stereoselective Synthesis of Enantiomers for Research

As a chiral compound with two stereogenic centers, N-Methyldesethylreboxetine exists as four possible stereoisomers. mdpi.comresearchgate.net The racemic mixture used in many commercial preparations of reboxetine consists of the (S,S) and (R,R) enantiomers. mdpi.com The distinct pharmacological profiles of each enantiomer make their separation and individual study a critical aspect of research. nih.gov

Chiral Resolution

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. For compounds like N-Methyldesethylreboxetine, this is most commonly achieved using chiral chromatography. chromatographyonline.com This direct approach utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. chiralpedia.comchromatographyonline.com

Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide columns are among the most versatile and widely used CSPs for separating a broad range of chiral molecules. chromatographyonline.comsigmaaldrich.com For the parent compound reboxetine and its analogues, chiral HPLC has been successfully employed. For example, the enantiomers of a key N-Boc protected desethylreboxetine (B12785033) precursor have been resolved using chiral HPLC to achieve greater than 99% enantiomeric purity. nih.gov Another established method involves classical resolution, where the racemic amine is reacted with a chiral acid, such as (S)-mandelic acid, to form diastereomeric salts that can be separated by crystallization. acs.org

Table 2: Example of Chiral HPLC Conditions for Reboxetine Analogue Resolution

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., Kromasil 5-Amycoat) nih.gov |

| Mobile Phase | Typically a mixture of a non-polar solvent (e.g., n-Hexane) and an alcohol (e.g., Isopropanol or Ethanol) with a small amount of an amine modifier (e.g., Diethylamine). nih.govnih.gov |

| Detection | UV, typically at 254 nm or 280 nm. nih.gov |

| Flow Rate | Analytical: ~1.0 mL/min; Preparative: Scaled up accordingly (e.g., 15.0 mL/min). nih.gov |

Stereoselective Synthesis

An alternative to resolution is stereoselective synthesis (or asymmetric synthesis), which aims to produce a single desired enantiomer from the outset. This approach avoids the loss of 50% of the material inherent in resolving a racemate and is crucial for developing enantiopure research compounds. Several powerful strategies have been developed for the stereoselective synthesis of reboxetine, which could be adapted for N-Methyldesethylreboxetine. rsc.orgnih.gov These methods include:

Sharpless Asymmetric Epoxidation/Dihydroxylation : These Nobel Prize-winning reactions use chiral catalysts to install stereocenters with high enantioselectivity early in the synthetic sequence. acs.org

Dynamic Kinetic Resolution : This technique combines rapid racemization of the starting material with a stereoselective reaction, theoretically allowing for a 100% yield of a single stereoisomer. Asymmetric transfer hydrogenation of a 2-benzoylmorpholinone intermediate using a chiral ruthenium catalyst is a key example of this approach for the reboxetine framework. thieme-connect.comrsc.org

Organocatalysis : The use of small organic molecules as catalysts offers a metal-free approach. An organocatalyzed Jørgensen asymmetric epoxidation has been used as a key step in the protecting-group-free synthesis of reboxetine stereoisomers. nih.gov

These advanced synthetic methods provide access to all four stereoisomers of the core structure, facilitating detailed investigation into how each one interacts with biological targets. thieme-connect.comrsc.org

Isotopic Labeling Techniques for Metabolic and Pharmacokinetic Tracing Studies

Isotopic labeling is an indispensable technique for tracking the metabolic fate and pharmacokinetic profile of a compound in biological systems. nih.govwikipedia.org The process involves replacing one or more atoms in the molecule with their heavier, stable isotopes (e.g., ²H/D, ¹³C, ¹⁵N) or a radionuclide (e.g., ¹⁸F, ¹¹C). researchgate.net Mass spectrometry or other detection methods can then distinguish the labeled compound and its metabolites from endogenous molecules. nih.gov

For N-Methyldesethylreboxetine, labeling can be incorporated at several positions. For example, deuterium-labeled N-methylation can be achieved using deuterated reagents, which is a valuable strategy for creating internal standards for quantitative mass spectrometry or for studying kinetic isotope effects in metabolism. researchgate.net

A prominent application for related compounds is the synthesis of radiolabeled ligands for Positron Emission Tomography (PET) imaging, which allows for the non-invasive visualization of drug targets in vivo. An analogue of reboxetine was successfully labeled with fluorine-18 (B77423) ([¹⁸F]) for imaging the norepinephrine (B1679862) transporter (NET). nih.gov The synthesis involved a multi-step process:

Preparation of a desethyl precursor suitable for radiofluorination.

Synthesis of the labeling agent, 1-bromo-2-[¹⁸F]fluoroethane.

Reaction of the precursor with the [¹⁸F]-labeling agent, followed by removal of protecting groups to yield the final radioligand. nih.gov

Furthermore, the same study synthesized a tetradeuterated version ([¹⁸F]FRB-D₄) to investigate the impact of deuterium (B1214612) substitution on metabolic stability, finding that it led to faster blood clearance. nih.gov This highlights the dual utility of isotopic labeling for both metabolic tracing and influencing pharmacokinetic properties.

Table 3: Isotopes Commonly Used in Drug Metabolism Research

| Isotope | Type | Common Application | Detection Method |

|---|---|---|---|

| ²H (Deuterium) | Stable | Internal standards for MS, altering metabolic pathways (Kinetic Isotope Effect). researchgate.netresearchgate.net | Mass Spectrometry (MS) |

| ¹³C | Stable | Tracing metabolic pathways, flux analysis, internal standards. frontiersin.org | MS, NMR Spectroscopy |

| ¹⁵N | Stable | Tracing nitrogen-containing metabolites (e.g., amino acids, nucleotides). frontiersin.org | MS, NMR Spectroscopy |

| ¹⁸F | Radionuclide | Positron Emission Tomography (PET) imaging ligands. nih.gov | PET Scanner |

| ¹¹C | Radionuclide | PET imaging ligands (shorter half-life than ¹⁸F). | PET Scanner |

Preclinical Pharmacological Characterization of +/ N Methyldesethylreboxetine

In Vitro Receptor Binding and Neurotransmitter Transporter Affinity Profiling

The initial step in characterizing a neuroactive compound involves determining its binding affinity for various molecular targets, including neurotransmitter transporters and receptors. This in vitro profiling helps to establish the compound's primary mechanism of action and its potential for off-target effects.

Norepinephrine (B1679862) Transporter (NET) Interaction Studies

Reboxetine (B1679249) is well-established as a potent and selective inhibitor of the norepinephrine transporter (NET). nih.gov In vitro studies have consistently demonstrated its high affinity for NET, which is central to its pharmacological activity. The (S,S)-(+)-enantiomer of reboxetine is reported to be the more potent inhibitor of the two enantiomers that constitute the racemic mixture. nih.gov While reboxetine is the major circulating species in plasma after administration, its primary route of elimination is through hepatic metabolism, leading to the formation of several metabolites. nih.gov

Evaluation of Selectivity Against Serotonin (B10506) Transporter (SERT) and Dopamine (B1211576) Transporter (DAT)

A key feature of reboxetine's pharmacological profile is its high selectivity for the norepinephrine transporter over the serotonin transporter (SERT) and the dopamine transporter (DAT). nih.gov Reboxetine displays a markedly lower affinity for SERT and has a negligible affinity for DAT. nih.gov This selectivity distinguishes it from other classes of antidepressants, such as selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs). nih.govdiva-portal.org Specific binding affinity data for (+/-)-N-Methyldesethylreboxetine at these transporters is not available in the scientific literature.

Table 1: Comparative Binding Affinities (Ki, nM) of Reboxetine for Monoamine Transporters

| Compound | NET | SERT | DAT |

|---|---|---|---|

| Reboxetine | 1.1 | 135 | >10,000 |

Data sourced from studies on reboxetine.

Assessment of Affinity for Off-Target Receptors (e.g., Adrenergic, Cholinergic, Histaminergic, Dopaminergic)

Reboxetine generally exhibits a low affinity for a wide range of off-target receptors, which is predictive of a more favorable side-effect profile compared to older antidepressant medications like tricyclic antidepressants. Studies have shown that reboxetine possesses weak affinity (Ki > 1,000 nmol/L) for muscarinic, histaminergic H1, adrenergic alpha1, and dopaminergic D2 receptors. This lack of significant interaction with these receptors suggests a lower likelihood of side effects such as dry mouth, sedation, and orthostatic hypotension. There is no available data on the off-target receptor binding profile of this compound.

Table 2: Off-Target Receptor Binding Affinities (Ki, nM) of Reboxetine

| Receptor | Ki (nM) |

|---|---|

| Muscarinic | >1,000 |

| Histaminergic H1 | >1,000 |

| Adrenergic alpha1 | >1,000 |

| Dopaminergic D2 | >1,000 |

Data sourced from studies on reboxetine.

Functional Assays in Isolated Biological Systems

Functional assays are crucial for determining how a compound's binding to a target translates into a biological effect, such as the inhibition of neurotransmitter uptake or the modulation of cellular signaling.

Neurotransmitter Uptake Inhibition Assays in Cell Lines and Primary Cultures

In line with its high binding affinity for NET, reboxetine is a potent inhibitor of norepinephrine uptake in functional assays. These assays, often conducted in cell lines expressing the human transporters or in primary neuronal cultures, confirm the functional consequence of NET binding. The primary metabolite of reboxetine is O-desethylreboxetine. nih.gov One study detected quantifiable amounts of O-desethylreboxetine in the serum of only one out of 38 patients treated with reboxetine, suggesting that its systemic exposure is generally low. nih.gov No in vitro functional data on the neurotransmitter uptake inhibition properties of this compound have been reported.

Modulation of Receptor-Mediated Signaling Pathways in Preclinical Models

The primary mechanism of action of reboxetine, selective norepinephrine reuptake inhibition, leads to an increase in the extracellular concentration of norepinephrine in the synapse. This, in turn, enhances the activation of both presynaptic and postsynaptic adrenergic receptors, thereby modulating various downstream signaling pathways. The specific effects of this compound on receptor-mediated signaling pathways have not been investigated in preclinical models.

Enzyme Interaction Studies in Preclinical Models

Following a comprehensive review of publicly available scientific literature and preclinical data, specific information regarding the direct enzyme interaction profile of the compound this compound is not available. Studies have primarily focused on the metabolic pathways and enzyme interactions of its parent compound, reboxetine. The characterization of individual metabolites, such as this compound, is often limited in preclinical development stages, and detailed data on their specific enzymatic interactions may not be publicly disclosed or extensively studied.

In Vitro Cytochrome P450 (CYP) Isozyme Inhibition and Induction Profiles

Detailed in vitro studies delineating the inhibitory or inductive potential of this compound on various cytochrome P450 (CYP) isozymes have not been identified in the public domain. Consequently, data tables specifying IC₅₀ values for inhibition or EC₅₀ and Eₘₐₓ values for induction cannot be provided.

While the parent compound, reboxetine, is known to be a substrate and a weak inhibitor of certain CYP enzymes, this profile cannot be directly extrapolated to its N-methyldesethyl metabolite. Metabolites can have significantly different interaction profiles with CYP isozymes compared to their parent compounds. Without specific experimental data for this compound, its direct effects on enzymes such as CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 remain uncharacterized in publicly accessible sources.

Table 1: In Vitro CYP450 Inhibition Profile of this compound

| CYP Isozyme | Inhibition Data (e.g., IC₅₀, Kᵢ) |

|---|---|

| CYP1A2 | No data available |

| CYP2B6 | No data available |

| CYP2C9 | No data available |

| CYP2C19 | No data available |

| CYP2D6 | No data available |

Table 2: In Vitro CYP450 Induction Profile of this compound

| CYP Isozyme | Induction Data (e.g., EC₅₀, Eₘₐₓ) |

|---|---|

| CYP1A2 | No data available |

| CYP2B6 | No data available |

Evaluation of Other Metabolic Enzyme Interactions

Information regarding the interaction of this compound with other non-CYP metabolic enzymes, such as UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), or flavin-containing monooxygenases (FMOs), is not available in published preclinical studies. The metabolic fate and potential for interaction with these phase II enzymes are critical for understanding the complete disposition of a compound. However, such detailed investigations for a specific metabolite are often conducted later in drug development or may remain proprietary. Therefore, a substantive evaluation of these interactions for this compound cannot be presented.

Preclinical Pharmacokinetic and Metabolic Research of +/ N Methyldesethylreboxetine

In Vitro Metabolic Stability Assessment (e.g., Liver Microsomes, Hepatocytes)

The metabolic stability of a new chemical entity (NCE) is a critical parameter evaluated during drug discovery, providing insights into its potential in vivo clearance and bioavailability. springernature.comnuvisan.com In vitro systems such as liver microsomes and hepatocytes are standard tools for this assessment. springernature.comresearchgate.net These systems contain the primary enzymes responsible for drug metabolism, including cytochrome P450s (CYPs) and phase II enzymes. thermofisher.com

In a typical in vitro metabolic stability assay, the test compound, (+/-)-N-Methyldesethylreboxetine, would be incubated with either liver microsomes or a suspension of hepatocytes from various species (e.g., rat, dog, human) at a controlled temperature, often 37°C. nih.gov The reaction is initiated by adding a cofactor like NADPH for microsomal studies. nih.gov Samples are collected at multiple time points, and the reaction is stopped, often by adding a solvent like acetonitrile. nih.gov The concentration of the remaining parent compound is then quantified using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). springernature.com

From the rate of disappearance of the parent compound, key pharmacokinetic parameters can be calculated. thermofisher.com The in vitro half-life (t½) is determined from the slope of the percent parent compound remaining versus time curve. thermofisher.com This value is then used to calculate the in vitro intrinsic clearance (CLint), which represents the inherent ability of the liver to metabolize the drug. nuvisan.comthermofisher.com

The formula for calculating in vitro intrinsic clearance is: CLint = (0.693 / t½) * (incubation volume / number of hepatocytes or microsomal protein amount) thermofisher.com

These in vitro data allow for the rank-ordering of compounds based on their metabolic stability and can guide structural modifications to improve pharmacokinetic properties. thermofisher.com Furthermore, the in vitro intrinsic clearance values can be scaled to predict in vivo hepatic clearance in preclinical species and humans, aiding in the projection of human dose and bioavailability. nuvisan.comnih.gov For instance, the predicted in vivo hepatic clearance (CLH) can be estimated from in vitro CLint values obtained from microsomal or hepatocyte incubations. nih.gov

Metabolite Identification and Characterization Studies in Preclinical Biological Matrices

Identifying and characterizing the metabolites of a drug candidate is a crucial aspect of preclinical development. nih.govresearchgate.net This process helps to understand the biotransformation pathways of the compound and to assess whether any metabolites could contribute to the pharmacological activity or potential toxicity. nih.gov

The general workflow for metabolite identification involves incubating the parent drug, this compound, with in vitro systems like liver microsomes or hepatocytes, or analyzing in vivo samples (plasma, urine, feces) from preclinical species. youtube.com Following incubation or collection, the biological samples are processed to extract the drug and its metabolites, often through protein precipitation or liquid-liquid extraction. researchgate.net

The primary analytical technique used for metabolite identification is high-resolution liquid chromatography-mass spectrometry (LC-HRMS). researchgate.net This powerful tool separates the various components of a complex mixture and provides accurate mass measurements, which are essential for elucidating the structures of metabolites. nih.gov By comparing the mass spectra of the parent drug and its metabolites, common metabolic transformations such as oxidation, hydroxylation, demethylation, and conjugation can be identified. researchgate.net

For example, in a study of a different compound, metabolites were successfully identified in human, mouse, and rat liver microsomal incubations. nih.gov Advanced data processing techniques, such as mass defect filtering, can be employed to enhance the detection of metabolites from complex biological matrices by selectively removing interfering endogenous components. nih.govresearchgate.net The characterization of metabolites in various preclinical species is important for understanding potential species differences in metabolism before moving to human studies. youtube.com

In Vivo Disposition Studies in Animal Models

In vivo studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in a whole biological system. nih.govlovelacebiomedical.org These studies provide a more comprehensive picture of the compound's behavior than in vitro assays alone. nih.gov

Absorption Characteristics in Preclinical Species

The absorption of a drug following administration is a key determinant of its bioavailability. Preclinical studies in animal models, such as rats, are conducted to evaluate the rate and extent of absorption of compounds like this compound. nih.gov After oral administration, blood samples are collected at various time points to determine the plasma concentration-time profile. nih.gov

Key parameters derived from these studies include the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC). nih.gov In some studies, radiolabeled compounds are used to trace the absorption of all drug-related material. nih.gov For example, in a study with praliciguat (B610188) in rats, it was found that a minimum of approximately 82% of the orally administered dose was absorbed, based on the total radioactivity in urine and bile. nih.gov

Tissue Distribution Studies in Animal Models

Tissue distribution studies reveal where a drug and its metabolites travel in the body after absorption. lovelacebiomedical.org This information is critical for understanding the compound's site of action and potential for accumulation in specific organs. frontiersin.org

Quantitative whole-body autoradiography (QWBA) is a common technique used for this purpose, often employing a radiolabeled version of the drug. nih.govfrontiersin.org Following administration of the labeled compound to animals like rats, the distribution of radioactivity is visualized and quantified across various tissues at different time points. frontiersin.org

For instance, a study on praliciguat showed that after a single oral dose, radioactivity was distributed to nearly all tissues, with the highest initial concentrations in the intestines, liver, and adipose tissue. nih.gov Another study with disitamab vedotin found that the drug and its active metabolite were majorly distributed in tissues with rich blood flow and showed higher and longer exposure in tumor tissue. iapchem.org Such studies help to determine if the drug reaches its target tissues and if there is any unexpected accumulation in non-target organs.

Elucidation of Primary Metabolic Pathways and Enzyme Involvement in Preclinical Models

In vivo studies are crucial for confirming the metabolic pathways identified in vitro and for discovering any new metabolites formed in a whole organism. researchgate.net The analysis of biological samples (urine, feces, bile, and plasma) from preclinical species allows for the comprehensive identification of metabolites. nih.gov

For example, in a study with fluorofenidone (B1672909) in rats, the primary metabolic pathway was found to be oxidation, leading to the formation of 2-hydroxymethyl and 5-carboxyl metabolites. nih.gov The study also determined that the drug was mainly excreted as its carboxylated metabolite. nih.gov

To identify the specific enzymes responsible for metabolism, such as different cytochrome P450 (CYP) isoforms, in vitro studies with recombinant enzymes or specific chemical inhibitors are often conducted alongside in vivo experiments. researchgate.net A study on another compound, ET-26-HCl, identified its major metabolites in the liver microsomes of several species, including mouse, rat, beagle dog, monkey, and human, using UPLC-Q-TOF-MS. nih.gov

Excretion Profiles and Mass Balance in Animal Models

Excretion studies determine the routes and rates by which a drug and its metabolites are eliminated from the body. bioivt.com Mass balance studies, typically conducted with a radiolabeled compound, are the gold standard for quantifying the total excretion of drug-related material. researchgate.net

In these studies, animals are administered the labeled drug, and their urine, feces, and sometimes expired air are collected over a period of time. frontiersin.org The total radioactivity in each matrix is measured to determine the primary routes of excretion. frontiersin.org For example, a mass balance study of praliciguat in rats showed that over 168 hours, 95.7% of the administered radioactivity was recovered in the feces and 3.7% in the urine. nih.gov In another study with fluorofenidone, the main route of excretion was via the kidneys. nih.gov

Comparative Pharmacokinetics with Parent Compound (Reboxetine) in Preclinical Settings

Following administration in animal models, reboxetine (B1679249) is extensively metabolized. nih.gov One of the metabolic pathways involves the N-de-ethylation of the morpholine (B109124) ring, leading to the formation of N-desethylreboxetine, which is subsequently N-methylated to form this compound.

In preclinical species such as rats, reboxetine is rapidly absorbed, with time to maximum plasma concentration (Tmax) values typically observed between 0.5 and 2 hours. nih.gov The elimination half-life of reboxetine in these models is relatively short, around 1 to 2 hours. nih.gov While specific pharmacokinetic data for this compound is not as extensively published, its formation is dependent on the metabolism of reboxetine. Therefore, its appearance in plasma follows that of the parent drug.

Studies comparing the disposition of reboxetine across different species, including rats, dogs, and monkeys, have noted that while the metabolic pathways are generally similar, the extent of formation of specific metabolites can vary. nih.gov Reboxetine is the primary circulating compound found in plasma. nih.govdrugbank.com The elimination of reboxetine and its metabolites occurs through both renal and fecal routes in rats and dogs. nih.gov

The table below presents a hypothetical comparative overview of key pharmacokinetic parameters for reboxetine and its metabolite, this compound, in a preclinical rat model, based on typical findings for parent drugs and their metabolites.

Table 1: Comparative Pharmacokinetic Parameters in Rats

| Parameter | Reboxetine | This compound |

| Tmax (h) | 0.5 - 2.0 | 2.0 - 4.0 |

| Cmax (ng/mL) | Higher | Lower |

| AUC (ng·h/mL) | Higher | Lower |

| t½ (h) | 1.0 - 2.0 | Generally longer than parent |

This table is a representative illustration based on general pharmacokinetic principles of parent drugs and metabolites and published data for reboxetine. Actual values can vary based on study design.

The data indicates that after administration, reboxetine reaches its peak concentration faster and at a higher level than its metabolite. The area under the curve (AUC), which represents total drug exposure, is also greater for the parent compound. The metabolite, this compound, is formed over time, leading to a delayed Tmax and a potentially longer elimination half-life, as it can only be eliminated after it is formed.

Structure Activity Relationship Sar and Structure Metabolism Relationship Smr Investigations

Analysis of Chemical Structure Modifications and Their Impact on Preclinical Pharmacological Activity

Research into the structure-activity relationship of reboxetine (B1679249) and its analogues provides a foundational understanding for predicting the activity of (+/-)-N-Methyldesethylreboxetine. The core morpholine (B109124) ring is a critical pharmacophore, and modifications to its substituents significantly impact potency and selectivity for monoamine transporters.

In studies of reboxetine analogues, the nature of the substituents on the aromatic rings and the ethoxy side chain have been shown to be crucial for binding affinity at the norepinephrine (B1679862) transporter (NET). For instance, substitution on the phenoxy ring can modulate activity, and the length and nature of the alkoxy group are key determinants of potency. As this compound is the O-desethylated and N-methylated metabolite of reboxetine, its activity is intrinsically linked to these structural features. The removal of the ethyl group from the ethoxy side chain and the addition of a methyl group to the nitrogen atom represent key modifications from the parent compound, reboxetine.

While specific SAR studies on derivatives of this compound are not extensively reported in publicly available literature, the principles derived from reboxetine research suggest that further modifications to the remaining phenoxy and phenyl rings, or alterations of the N-methyl group, would likely lead to significant changes in its pharmacological profile. For example, the introduction of different substituents on the aromatic rings could influence selectivity for the norepinephrine transporter over other monoamine transporters like the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT).

Below is a table summarizing the conceptual impact of structural modifications based on the known SAR of related compounds.

| Compound/Analogue | Structural Modification from Reboxetine | Anticipated Impact on NET Affinity |

| Reboxetine | Parent Compound | High |

| This compound | O-desethylation, N-methylation | Potentially altered affinity and selectivity |

| Analogues with Aromatic Substitution | Introduction of halogens, methoxy (B1213986) groups, etc. on phenyl or phenoxy rings | Modulation of affinity and selectivity |

| Analogues with N-substituent variation | Replacement of N-methyl with larger alkyl groups | Likely decrease in potency |

Investigation of Stereochemical Effects on Binding Affinity and Functional Activity

Stereochemistry plays a pivotal role in the pharmacological activity of reboxetine and its analogues. Reboxetine itself is a racemic mixture of (S,S) and (R,R) enantiomers. Studies have consistently demonstrated that the (S,S)-enantiomer is the more potent inhibitor of norepinephrine reuptake. nih.gov This stereoselectivity is a critical aspect of its interaction with the norepinephrine transporter.

Given that this compound is a metabolite of racemic reboxetine, it exists as a mixture of enantiomers: (S,S)-N-Methyldesethylreboxetine and (R,R)-N-Methyldesethylreboxetine. Based on the established stereochemical preferences of the parent compound, it is highly probable that the (S,S)-enantiomer of N-Methyldesethylreboxetine is also the more active form at the norepinephrine transporter. The specific spatial arrangement of the substituents on the chiral carbons of the morpholine ring is crucial for optimal interaction with the binding site of the transporter.

The binding affinity of reboxetine enantiomers for monoamine transporters highlights this stereochemical importance.

| Enantiomer | Transporter | Binding Affinity (Ki in nM) |

| (S,S)-Reboxetine | NET | High |

| (R,R)-Reboxetine | NET | Lower than (S,S) |

Correlation of Structural Features with Metabolic Fate in Preclinical Models

The metabolic fate of a compound is intrinsically linked to its chemical structure. For this compound, its very existence is a product of the metabolism of reboxetine. The primary metabolic pathways for reboxetine in preclinical models and humans involve O-desethylation and N-dealkylation, as well as oxidation of the morpholine ring. nih.gov O-desethylreboxetine is a major metabolite of reboxetine. nih.gov

The structure of this compound, featuring a free hydroxyl group on the phenoxy ring and a methyl group on the nitrogen, influences its subsequent metabolic transformations. The hydroxyl group makes it a substrate for phase II conjugation reactions, such as glucuronidation or sulfation, which would facilitate its excretion. The N-methyl group could potentially undergo further N-demethylation to yield desethylreboxetine (B12785033).

The metabolic profile of reboxetine has been shown to have no major inter-species differences. nih.gov This suggests that the metabolic pathways observed for this compound in preclinical models would likely be relevant to humans.

| Metabolic Reaction | Structural Feature Involved | Resulting Metabolite |

| O-Desethylation | Ethoxy group on phenoxy ring | O-Desethylreboxetine |

| N-Methylation | Secondary amine in morpholine ring | N-Methylreboxetine |

| Glucuronidation/Sulfation | Hydroxyl group on phenoxy ring | Conjugated metabolites |

| N-Demethylation | N-methyl group | Desethylreboxetine |

Computational Chemistry and Molecular Modeling Approaches for SAR/SMR Elucidation

Computational chemistry and molecular modeling are invaluable tools for understanding the structure-activity and structure-metabolism relationships of compounds like this compound. Homology modeling has been employed to construct three-dimensional models of the norepinephrine transporter, as its crystal structure has not yet been fully elucidated. nih.gov

These models allow for docking studies of reboxetine and its analogues, including this compound, to predict their binding modes within the transporter. Such studies can identify key amino acid residues in the binding pocket that interact with specific functional groups of the ligand. For instance, the morpholine oxygen and the secondary amine of reboxetine are thought to form important hydrogen bonds with the transporter. The orientation of the phenyl and phenoxy rings in the binding site is also critical for high-affinity binding.

By modeling this compound within the NET binding site, researchers can hypothesize how the absence of the ethyl group and the presence of the N-methyl group affect these interactions compared to the parent compound. These computational insights can guide the synthesis of novel analogues with potentially improved potency or selectivity.

Similarly, computational models of metabolic enzymes, such as cytochrome P450 isozymes, can be used to predict the metabolic fate of this compound. By understanding which enzymes are likely to metabolize the compound and at which sites, its pharmacokinetic profile can be better anticipated.

Advanced Analytical Methodologies for Research Applications of +/ N Methyldesethylreboxetine

Development and Validation of Chromatographic-Mass Spectrometric Methods (e.g., LC-MS/MS, GC-MS)

Chromatography coupled with mass spectrometry stands as the cornerstone for the quantitative analysis of drug molecules and their metabolites in complex biological matrices. The development of validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods is particularly crucial for preclinical research involving (+/-)-N-Methyldesethylreboxetine.

Quantification in Preclinical Biological Samples (e.g., Plasma, Brain Tissue, Urine from animal models)

To investigate the pharmacokinetics and disposition of this compound in animal models, a sensitive and specific LC-MS/MS method is essential. While specific methods for this N-methylated desethyl metabolite are not prominently published, the analytical approaches developed for its parent compound, reboxetine (B1679249), provide a direct blueprint for its quantification.

A highly sensitive LC-MS/MS method has been successfully developed and validated for the stereoselective determination of reboxetine in rat plasma and brain homogenate, achieving a lower limit of quantification (LLOQ) of 50 pg/mL. nih.gov This method utilizes automated liquid-liquid extraction for sample cleanup, followed by analysis on a chiral column with an electro-ionspray source for optimal ionization. nih.gov A similar strategy would be directly applicable to this compound. The mass spectrometer would be operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are selected to ensure specificity and sensitivity. For this compound, the precursor ion would correspond to its protonated molecular weight [M+H]⁺, and product ions would be generated through collision-induced dissociation.

Method validation would be performed according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, and matrix effects. nih.goveur.nl The data from such a validated assay would allow for the accurate determination of concentration-time profiles in plasma, brain tissue, and urine, providing critical insights into the compound's absorption, distribution, metabolism, and excretion (ADME) characteristics in preclinical species.

Table 1: Representative LC-MS/MS Method Validation Parameters for Quantification in Preclinical Samples (Based on Reboxetine Analysis)

| Parameter | Matrix | Value/Range |

|---|---|---|

| Lower Limit of Quantification (LLOQ) | Rat Plasma & Brain Homogenate | 0.05 ng/mL nih.gov |

| Dynamic Range | Rat Plasma & Brain Homogenate | 0.05 - 100 ng/mL nih.gov |

| Intra-day Precision (RSD%) | Rat Plasma | 1.7% - 11.5% nih.gov |

| Inter-day Precision (RSD%) | Rat Plasma | <10% nih.gov |

| Accuracy (% Error) | Rat Plasma & Brain Homogenate | <7% nih.gov |

| Extraction Method | Rat Plasma | Liquid-Liquid Extraction nih.gov |

| Total Cycle Time | - | ~23 min nih.gov |

This table is based on established methods for the parent compound, reboxetine, and serves as a template for the validation of a method for this compound.

Application of Chiral Chromatography for Enantiomeric Separation and Quantification

Like its parent compound reboxetine, this compound possesses chiral centers, meaning it exists as a mixture of enantiomers. Since enantiomers can exhibit different pharmacological and pharmacokinetic properties, their separation and individual quantification are critical. mdpi.comnih.gov Chiral chromatography is the definitive technique for this purpose.

Research on reboxetine and its O-desethyl metabolite has demonstrated the successful application of several chiral stationary phases (CSPs) for enantiomeric separation. nih.gov These studies provide a strong foundation for developing a method for this compound. Different types of chiral columns, such as those based on alpha-1-acid glycoprotein (B1211001) (AGP) or cellobiohydrolase (CBH), have proven effective. nih.gov The choice of mobile phase, including its pH and organic modifier content, is optimized to achieve baseline separation of the enantiomers. nih.govrsc.org

By coupling a chiral HPLC system with a tandem mass spectrometer, researchers can simultaneously separate and quantify the individual enantiomers of this compound in preclinical biological samples. This allows for stereoselective pharmacokinetic studies, which can reveal differences in the absorption, distribution, metabolism, or excretion of each enantiomer. nih.gov

Table 2: Chiral Columns Investigated for the Separation of Reboxetine and Metabolite Enantiomers

| Chiral Stationary Phase | Principle | Typical Mobile Phase | Application |

|---|---|---|---|

| Chiral-AGP | Protein-based (α1-acid glycoprotein) | Ammonium Acetate Buffer / Acetonitrile | Simultaneous separation of reboxetine and O-desethylreboxetine enantiomers. nih.gov |

| ChiraGrom 2 | Polysaccharide-based | Phosphate Buffer / Acetonitrile | Enantioseparation of reboxetine. nih.gov |

| Chiral-CBH | Protein-based (Cellobiohydrolase) | Phosphate Buffer / 2-Propanol | Rapid enantioseparation of reboxetine. nih.gov |

| CHIRALPAK® ID | Polysaccharide-based (Amylose derivative) | Acetonitrile/Water/Ammonia | Baseline separation of carbinoxamine (B1668352) enantiomers, a principle applicable to morpholine (B109124) structures. rsc.org |

This table illustrates column types successfully used for the parent compound, which would be primary candidates for method development for this compound.

Spectroscopic Techniques for Structural Elucidation of Research Samples (e.g., NMR, High-Resolution Mass Spectrometry)

Confirming the chemical structure of a research compound and its potential metabolites is an unequivocal requirement. High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the two most powerful techniques for this purpose. nih.gov

HR-MS, such as Time-of-Flight (TOF) or Orbitrap-based systems, provides highly accurate mass measurements (typically ≤5 ppm error). nih.gov This capability allows for the determination of the elemental formula of an analyte. For a research sample of this compound, HR-MS would be used to confirm its elemental composition (C₁₈H₂₁NO₃) and distinguish it from other isobaric interferences or related metabolites. When analyzing samples from in vivo or in vitro metabolism studies, HR-MS can identify potential biotransformation products by recognizing specific mass shifts corresponding to metabolic reactions (e.g., hydroxylation, glucuronidation). nih.gov

While HR-MS provides the "what" (elemental formula), NMR spectroscopy provides the "how" (the specific arrangement of atoms). 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments on a purified research sample would provide unambiguous confirmation of the this compound structure. Specifically, NMR would confirm the presence of the N-methyl group and the absence of the N-ethyl group found in a potential precursor, thus definitively identifying the molecule.

Integration of High-Throughput Screening Methodologies for Preclinical Research

High-Throughput Screening (HTS) integrates automation, robotics, and advanced data analysis to rapidly test large numbers of chemical compounds for a specific biological activity. nih.govnih.gov In the context of preclinical research on this compound, HTS methodologies can be applied to understand its pharmacological profile and to discover novel compounds with similar mechanisms of action.

Given that the parent compound, reboxetine, is a selective norepinephrine (B1679862) transporter (NET) inhibitor, HTS assays designed to measure NET inhibition would be highly relevant. nih.govwikipedia.org These assays can be configured in several ways:

Fluorescent Substrate Uptake Assays: These assays use a fluorescent substrate that is taken up into cells via the norepinephrine transporter. A test compound's ability to inhibit this uptake is measured by a change in fluorescence, which can be read rapidly on a plate reader. nih.gov

Label-Free Functional Assays: More recent developments include label-free assays, such as the Transporter-Coupled Receptor (TRACT) assay. This technology measures the activation of a G protein-coupled receptor by the transported substrate (e.g., norepinephrine) as a downstream functional readout of transporter activity. This approach avoids the potential artifacts of labeled substrates. nih.gov

These HTS platforms could be used to characterize the potency and selectivity of this compound at the norepinephrine transporter and compare it to other monoamine transporters. Furthermore, they can be employed to screen large compound libraries to identify other molecules that share this specific mechanism of action, which may serve as tools for further preclinical investigation. mdpi.com

Neurobiological and Behavioral Research in Preclinical Animal Models

Neurochemical Analysis in Animal Brain Tissue

Assessment of Neurotransmitter Levels and Turnover

No specific studies were identified that have directly measured the in vivo effects of (+/-)-N-Methyldesethylreboxetine on neurotransmitter levels or their turnover rates in animal brain tissue. Research on the parent compound, reboxetine (B1679249), has demonstrated its ability to increase extracellular norepinephrine (B1679862) levels, but similar data for its N-desmethyl metabolite is absent.

Reuptake Site Occupancy Studies

There is no available data from preclinical studies that have determined the in vivo occupancy of norepinephrine or other neurotransmitter reuptake sites by this compound. Such studies are crucial for understanding the compound's potency and selectivity at its target sites within the central nervous system.

Investigation of Pharmacodynamic Effects in Animal Models

Behavioral Phenotyping Relevant to Norepinephrine System Modulation (e.g., locomotor activity, exploration)

Specific behavioral phenotyping studies in animal models using this compound have not been reported in the reviewed literature. While the modulation of the norepinephrine system by compounds like reboxetine is known to influence behaviors such as locomotor activity and exploration, the specific contribution of the N-desmethyl metabolite to these effects has not been isolated and studied.

Electrophysiological Studies in Animal Brain Slices or In Vivo

No electrophysiological studies, either in brain slices or in vivo, that specifically investigate the effects of this compound on neuronal activity have been found. Such research would be essential to characterize its impact on neuronal firing rates, synaptic transmission, and plasticity.

Application in In Vitro Neurobiological Models

While in vitro studies on reboxetine are common, specific data on the binding affinities and functional activity of this compound at various neurotransmitter transporters and receptors are not detailed in the available literature. This information is fundamental to establishing the compound's pharmacological profile.

Neuronal Cell Culture Systems for Compound Characterization

Neuronal cell cultures are a foundational tool in neurobiology, providing a controlled environment to study the effects of compounds on specific neural cell types. nih.govchemometec.comthermofisher.com These systems allow for the detailed analysis of cellular mechanisms, such as neurite outgrowth, synaptogenesis, and electrophysiological activity. mdpi.comnih.govnih.gov Research in this area often involves the use of primary neurons, immortalized cell lines, or induced pluripotent stem cell (iPSC)-derived neurons to model various aspects of brain function and disease. thermofisher.comnih.gov While these methodologies are well-established for characterizing novel compounds, there is no evidence to suggest that this compound has been subjected to such analysis.

Consequently, no data tables or detailed research findings on the characterization of this compound in neuronal cell culture systems can be provided.

Use in Brain Organoids or Spheroids for Complex Neurobiological Studies

Brain organoids and spheroids are three-dimensional, self-organizing structures derived from stem cells that more closely mimic the complex architecture and cellular diversity of the developing human brain. moleculardevices.com These models are increasingly used to study complex neurobiological processes, developmental disorders, and the effects of chemical compounds in a more physiologically relevant context. moleculardevices.com They offer a unique platform to investigate how a compound might influence neural development, network formation, and disease pathology.

The application of brain organoid technology to test the neurobiological impact of various substances is an emerging and promising field. However, a comprehensive search of existing literature reveals no studies where this compound has been utilized in brain organoid or spheroid models.

Therefore, there are no research findings or corresponding data tables to report for this subsection.

Comparative Preclinical Research and Mechanistic Insights

Comparison of Pharmacological Profile with Reboxetine (B1679249) and Other Known Metabolites

Preclinical studies have aimed to elucidate the pharmacological identity of (+/-)-N-Methyldesethylreboxetine in comparison to its parent compound, reboxetine, and other identified metabolites. Reboxetine itself is a potent and selective inhibitor of the norepinephrine (B1679862) transporter (NET). Research into its metabolic fate has identified several transformation pathways, including O-dealkylation and N-dealkylation.

In contrast, the N-desethylated metabolite, which is a precursor to this compound, has been investigated for its own intrinsic activity. The subsequent N-methylation of this desethylated compound results in this compound. The core of the research lies in determining whether this metabolite retains the potent and selective NET inhibitory activity of reboxetine.

Data on the direct pharmacological profiling of this compound is not extensively available in publicly accessible literature, suggesting it may be a minor metabolite or that its activity has not been a primary focus of published research. However, the activity of N-dealkylated metabolites of other antidepressants can vary significantly, from being virtually inactive to possessing a pharmacological profile similar to or different from the parent compound.

Analysis of Differential Effects on Neurotransmitter Systems Compared to Parent Compound

The primary mechanism of action of reboxetine is its high affinity for the norepinephrine transporter, with significantly lower affinity for the serotonin (B10506) and dopamine (B1211576) transporters. A critical question for any active metabolite is whether it maintains this selectivity.

Preclinical in vitro studies are essential for this analysis, typically involving radioligand binding assays to determine the affinity of the compound for various neurotransmitter transporters and receptors. For this compound, such studies would quantify its binding affinity (Ki) for NET, SERT (serotonin transporter), and DAT (dopamine transporter).

While specific Ki values for this compound are not readily found in published literature, it is hypothesized that as a structurally similar molecule to reboxetine, it would likely retain a degree of affinity for the norepinephrine transporter. The key aspect of the analysis would be to determine the magnitude of this affinity and its selectivity relative to other monoamine transporters. Any significant alteration in the selectivity profile could imply a different in vivo effect compared to reboxetine. For instance, a relative increase in affinity for SERT or DAT could lead to a broader spectrum of activity.

| Compound | NET Affinity (Ki, nM) | SERT Affinity (Ki, nM) | DAT Affinity (Ki, nM) |

| Reboxetine | Data not available in search results | Data not available in search results | Data not available in search results |

| This compound | Data not available in search results | Data not available in search results | Data not available in search results |

Contribution of this compound to the Overall Pharmacological Activity of Reboxetine in Preclinical Models

For this compound, its contribution to the antidepressant-like effects of reboxetine observed in preclinical models, such as the forced swim test or tail suspension test, would depend on its ability to inhibit norepinephrine reuptake in the brain.

Given the limited available data on the formation and concentration of this compound in the central nervous system following administration of reboxetine in preclinical models, it is challenging to definitively quantify its contribution. If this metabolite is formed in significant amounts and readily crosses the blood-brain barrier, and if it possesses significant NET inhibitory activity, it could be considered an active metabolite that contributes to the therapeutic action of reboxetine. Conversely, if it is a minor metabolite with low brain penetration or weak pharmacological activity, its contribution would be minimal. Without specific preclinical data on its pharmacokinetics and in vivo activity, its role remains largely speculative.

Future Directions and Theoretical Implications in Preclinical Research

Elucidation of Novel Biological Targets or Mechanisms in Preclinical Systems

While the principal mechanism of (+/-)-N-Methyldesethylreboxetine is the inhibition of the norepinephrine (B1679862) transporter, the complexity of the central nervous system warrants investigation into potential secondary or novel biological targets. Future preclinical research is anticipated to explore several key areas:

Neuroreceptor Plasticity: Chronic administration of selective norepinephrine reuptake inhibitors can lead to adaptive changes in other neurotransmitter systems. Future studies may employ techniques such as autoradiography and in-situ hybridization in animal models to investigate whether long-term exposure to this compound induces alterations in the density and sensitivity of dopamine (B1211576) and serotonin (B10506) receptors.

Intracellular Signaling Pathways: The effects of NET inhibition extend beyond the synaptic cleft. Research can be directed towards understanding how this compound influences downstream intracellular signaling cascades. This includes examining its impact on the phosphorylation of cyclic AMP response element-binding protein (CREB) and the expression of crucial neurotrophic factors like a brain-derived neurotrophic factor (BDNF), which are vital for neuronal survival and plasticity.

Transporter Subtype and Regional Specificity: The potential existence of NET isoforms or variants in different brain regions presents another frontier. Investigating whether this compound exhibits differential affinity or efficacy for these putative subtypes could reveal a more nuanced mechanism of action and explain region-specific effects of norepinephrine modulation.

Advancements in Preclinical Models for Studying Norepinephrine Modulation

The evolution of preclinical models provides an ever-more sophisticated platform to study the effects of compounds like this compound on norepinephrine signaling.

Optogenetics and Chemogenetics: These cutting-edge techniques allow for precise control over neuronal activity. By combining the administration of this compound with the targeted activation or inhibition of noradrenergic neurons, researchers can dissect the specific contributions of enhanced norepinephrine levels in distinct neural circuits to behavior and synaptic function.

In Vivo Imaging: Advanced imaging modalities such as two-photon microscopy enable the real-time visualization of cellular and synaptic dynamics in living animals. This technology can be used to directly observe the structural and functional changes in neurons and synapses following the modulation of norepinephrine reuptake by this compound.

Human-Based In Vitro Models: The development of brain organoids and "brain-on-a-chip" platforms using human-derived stem cells offers a translational bridge between animal studies and human physiology. These models can be used to study the effects of this compound on human noradrenergic neurons, providing insights that are more directly applicable to human health and disease.

Hypotheses for Further Investigation into the Compound's Role as a Research Tool

The selectivity of this compound for the NET makes it an invaluable tool for testing specific hypotheses regarding the role of norepinephrine in the brain and periphery.

Cognitive and Arousal Modulation: The noradrenergic system, originating from the locus coeruleus, plays a critical role in arousal and attention. nih.gov It is hypothesized that by increasing synaptic norepinephrine, this compound can enhance performance on cognitive tasks that rely on attention and executive function. nih.gov Furthermore, its effects on arousal states can be investigated, as noradrenergic modulation is essential for maintaining wakefulness. nih.gov

Modulation of Sensory Processing: Norepinephrine is known to modulate the signal-to-noise ratio in sensory cortices, potentially enhancing the processing of relevant stimuli. nih.gov Future research could test the hypothesis that this compound alters the balance of excitation and inhibition in sensory pathways, thereby sharpening receptive fields and improving sensory discrimination. nih.gov

Neuroinflammation and Neuroprotection: Emerging evidence points to a significant role for norepinephrine in regulating neuroinflammatory processes. A compelling hypothesis is that this compound, by potentiating noradrenergic signaling, can suppress microglial activation and the production of pro-inflammatory molecules, offering a potential avenue for neuroprotective strategies in models of neurodegenerative diseases.

Contribution to the Broader Understanding of Monoamine Transporter Pharmacology

The study of specific ligands like this compound is fundamental to advancing our knowledge of the entire family of monoamine transporters. nih.gov These transporters, which include those for dopamine and serotonin in addition to norepinephrine, are crucial for regulating neurotransmission and are the targets for numerous psychotropic drugs. nih.govmedchemexpress.com

Structure-Activity Relationship (SAR) Studies: By systematically comparing the chemical structure and biological activity of this compound with other reboxetine (B1679249) derivatives and NET inhibitors, researchers can refine SAR models. This knowledge is critical for the rational design of novel compounds with improved selectivity and desired pharmacological properties.

Transporter Conformation and Dynamics: The binding of inhibitors can induce and stabilize specific conformational states of the transporter protein. nih.gov Investigating how this compound interacts with the NET at a molecular level, using techniques like cryo-electron microscopy, can provide high-resolution snapshots of the transporter in different functional states. This contributes to a deeper understanding of the mechanics of neurotransmitter reuptake and inhibition. nih.gov

Comparative Pharmacology of Monoamine Transporters: A detailed pharmacological characterization of this compound and its comparison to inhibitors of the dopamine transporter (DAT) and the serotonin transporter (SERT) is essential. nih.gov This comparative approach helps to elucidate the subtle yet important differences in the structure and function of these closely related proteins, which is fundamental for developing more selective and effective medications for a wide range of neuropsychiatric disorders. medchemexpress.com

Q & A

Q. What are the optimal synthetic routes for (±)-N-Methyldesethylreboxetine, and how can researchers validate their purity and yield?

- Methodological Answer : The synthesis of (±)-N-Methyldesethylreboxetine may involve benzylic alcohol deoxygenation using catalysts like Raney Nickel, which is cost-effective and avoids hazardous reagents (e.g., metal hydrides) . To validate purity, employ gas chromatography (GC) or high-performance liquid chromatography (HPLC) with ≥99% purity thresholds . Yield optimization requires iterative process adjustments, such as reaction time and catalyst loading, supported by spectral data (NMR, MS) for structural confirmation .

Q. How should researchers characterize the stereochemical configuration of (±)-N-Methyldesethylreboxetine?

- Methodological Answer : Use chiral chromatography or nuclear Overhauser effect (NOE) spectroscopy to resolve enantiomers. Reference stereochemical retention patterns from analogous compounds, such as methamphetamine synthesis from ephedrine, where configuration at the C-2 carbon dictates product stereochemistry . Polarimetry can supplement these methods to confirm optical activity .

Q. What experimental protocols ensure reproducibility in synthesizing (±)-N-Methyldesethylreboxetine?

- Methodological Answer : Follow standardized reporting guidelines:

- Document reaction conditions (solvent, temperature, catalyst) and workup procedures (filtration, solvent removal) in detail .

- Include step-by-step protocols for ≤5 compounds in the main manuscript, with additional data in supplementary materials .

- Cross-validate results using elemental analysis and spectral databases (e.g., USP-NF) to align with published benchmarks .

Advanced Research Questions

Q. How can mixed-methods approaches address discrepancies in pharmacological data for (±)-N-Methyldesethylreboxetine?

- Methodological Answer : Quantitative Component : Design dose-response studies (e.g., IC₅₀/EC₅₀ determination) with statistical validation (ANOVA, t-tests) to quantify efficacy . Qualitative Component : Conduct iterative thematic analysis of literature to identify biases (e.g., gender/sex dimensions in preclinical trials) . Integrate findings using convergence models to resolve contradictions, ensuring alignment with FINER criteria (Feasible, Novel, Ethical, Relevant) .

Q. What strategies mitigate stereochemical instability during (±)-N-Methyldesethylreboxetine storage or biological assays?

- Methodological Answer :

- Perform accelerated stability studies under varying pH/temperature conditions, monitoring racemization via chiral HPLC .

- Use deuterated solvents in NMR to track dynamic stereochemical changes .

- Apply quantum mechanical calculations (DFT) to predict energy barriers for enantiomer interconversion .

Q. How should researchers design studies to evaluate metabolic pathways of (±)-N-Methyldesethylreboxetine while addressing interspecies variability?

- Methodological Answer :

- Use in vitro hepatocyte models from multiple species (human, rat) to compare CYP450 metabolism .

- Apply LC-MS/MS for metabolite profiling, normalizing data to protein content or cell count .

- Statistically adjust for interspecies differences using mixed-effects models, reporting 95% confidence intervals .

Data Analysis & Contradiction Resolution

Q. How can conflicting pharmacokinetic data for (±)-N-Methyldesethylreboxetine be reconciled across studies?

- Methodological Answer :

- Conduct meta-analysis with PRISMA guidelines, categorizing studies by dosing regimen, species, and analytical methods .

- Calculate heterogeneity indices (I²) to quantify variability; subgroup analyses can isolate confounding factors (e.g., plasma protein binding) .

- Use funnel plots to assess publication bias and sensitivity analyses to test robustness .

Q. What statistical frameworks are appropriate for analyzing dose-dependent toxicity of (±)-N-Methyldesethylreboxetine?

- Methodological Answer :

- Apply probit or logit models for binary outcomes (e.g., survival/death), reporting EC₅₀ values with maximum likelihood estimation .

- For continuous data (e.g., enzyme inhibition), use nonlinear regression (Hill equation) with bootstrapping for error estimation .

- Pre-register analysis plans to avoid post hoc data manipulation .

Methodological Standards & Reporting

Q. How should researchers document synthetic procedures to meet journal reproducibility standards?

- Methodological Answer :

- Adhere to Beilstein Journal guidelines: Provide reagent sources, spectral data (δH, δC), and purity metrics (HPLC/GC) for novel compounds .

- For known compounds, cite literature methods and specify deviations (e.g., solvent substitutions) .

- Include hazard notes for dangerous reagents/procedures (e.g., Raney Nickel handling) .

Q. What criteria define rigorous structure-activity relationship (SAR) studies for (±)-N-Methyldesethylreboxetine derivatives?

- Methodological Answer :

- Synthesize analogs with systematic substitutions (e.g., methyl, halogen groups) and test binding affinity via radioligand assays .

- Use QSAR models (e.g., CoMFA) to correlate structural descriptors (logP, polar surface area) with activity .

- Validate models with external test sets and report Matthews correlation coefficients (MCC) for binary classifiers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.